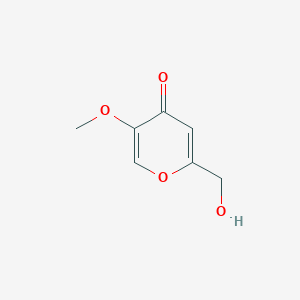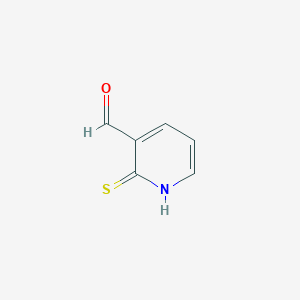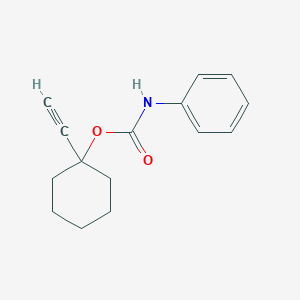
Carbanilic acid, 1-ethynylcyclohexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanilic acid, 1-ethynylcyclohexyl ester, also known as ethynylcyclohexylcarbamic acid, is an organic compound that has gained significant attention in scientific research due to its potential use in the development of novel drugs. This compound is a derivative of cyclohexylcarbamic acid and contains an ethynyl group that confers unique properties to the molecule.
Wirkmechanismus
The mechanism of action of carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, is not fully understood. However, it is believed to act as a sigma-1 receptor agonist, which leads to the modulation of neurotransmitter release in the brain. This modulation may result in the improvement of cognitive function and the reduction of psychotic symptoms in individuals with neurological disorders.
Biochemische Und Physiologische Effekte
Carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to improve cognitive function, reduce psychotic symptoms, and have anti-inflammatory and analgesic properties. Additionally, carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, has been shown to have low toxicity, making it a potentially safe candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, in lab experiments is its high affinity for the sigma-1 receptor. This property makes it a potentially useful tool for studying the role of this receptor in neurological disorders. Additionally, carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, has been shown to have low toxicity, making it a potentially safe compound to work with in the lab.
However, one limitation of using carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, in lab experiments is its relatively complex synthesis method. This may make it difficult for researchers to obtain the compound in large quantities. Additionally, the mechanism of action of carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, is not fully understood, which may make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester. One potential direction is the development of drugs that target the sigma-1 receptor for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, and its potential use in the treatment of pain and inflammation.
Another potential direction for research is the development of more efficient and scalable synthesis methods for carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester. This may make it easier for researchers to obtain the compound in large quantities and facilitate further studies on its potential use as a drug candidate.
In conclusion, carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, is a compound that has gained significant attention in scientific research due to its potential use in the development of novel drugs. While the mechanism of action of this compound is not fully understood, it has shown promising results in preclinical studies as a potential treatment for neurological disorders and has low toxicity, making it a potentially safe compound to work with in the lab. Further research is needed to fully understand the potential of carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, in drug development and its role in the treatment of pain and inflammation.
Synthesemethoden
The synthesis of carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, involves the reaction of Carbanilic acid, 1-ethynylcyclohexyl esterhexanol with phosgene to form Carbanilic acid, 1-ethynylcyclohexyl esterhexyl chloroformate. This intermediate is then reacted with ammonium hydroxide to form the final product, carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester. The reaction scheme is as follows:
Wissenschaftliche Forschungsanwendungen
Carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, has been extensively studied for its potential use in the development of drugs that target the central nervous system. This compound has shown promising results in preclinical studies as a potential treatment for neurological disorders such as schizophrenia and Alzheimer's disease. It has been shown to have high affinity for the sigma-1 receptor, a protein that is involved in regulating the release of neurotransmitters in the brain. Additionally, carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
CAS-Nummer |
73623-16-2 |
|---|---|
Produktname |
Carbanilic acid, 1-ethynylcyclohexyl ester |
Molekularformel |
C15H17NO2 |
Molekulargewicht |
243.3 g/mol |
IUPAC-Name |
(1-ethynylcyclohexyl) N-phenylcarbamate |
InChI |
InChI=1S/C15H17NO2/c1-2-15(11-7-4-8-12-15)18-14(17)16-13-9-5-3-6-10-13/h1,3,5-6,9-10H,4,7-8,11-12H2,(H,16,17) |
InChI-Schlüssel |
GUYHBQKJESGVMF-UHFFFAOYSA-N |
SMILES |
C#CC1(CCCCC1)OC(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
C#CC1(CCCCC1)OC(=O)NC2=CC=CC=C2 |
Andere CAS-Nummern |
73623-16-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



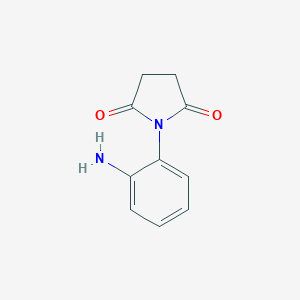
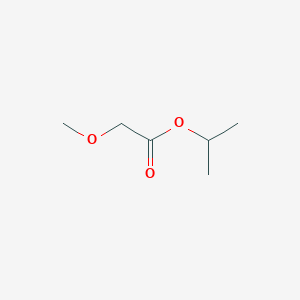
![3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole](/img/structure/B189240.png)
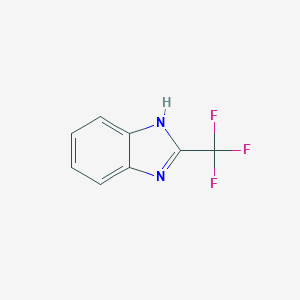
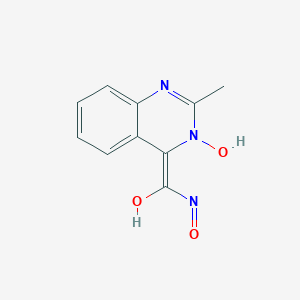
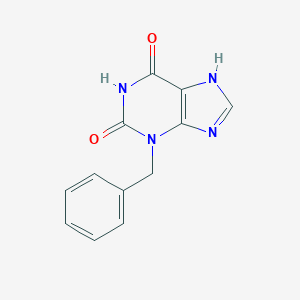
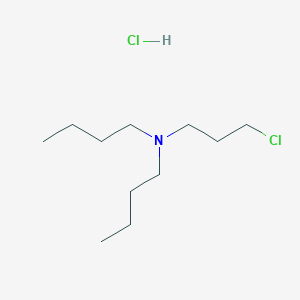
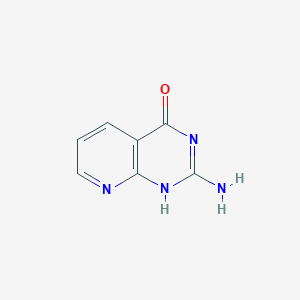
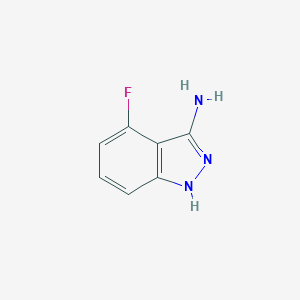
![[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride](/img/structure/B189250.png)
